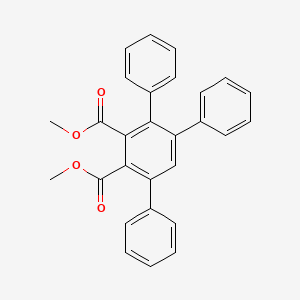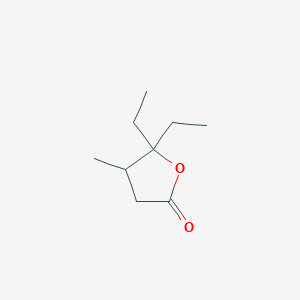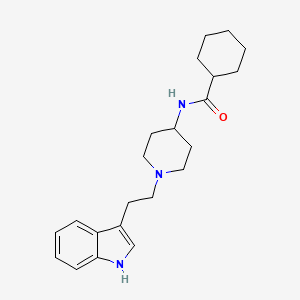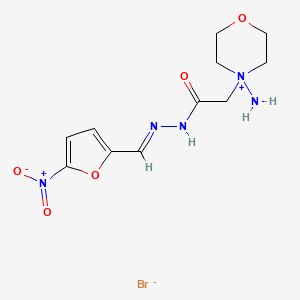![molecular formula C14H14O3 B14675461 2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 31490-74-1](/img/structure/B14675461.png)
2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process. One efficient method involves a three-component reaction using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a catalyst . This method is environmentally friendly as it does not require organic solvents and offers high yields with low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high purity and yield. The use of solid nano-catalysts like SiO2 nanoparticles is favored due to their recyclability and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one has a wide range of applications in scientific research. It is used in the synthesis of various natural products and pharmaceutical compounds due to its unique structural properties . In biology and medicine, it has shown potential as an anti-cancer agent, anti-inflammatory agent, and platelet aggregation inhibitor . Its industrial applications include use in the development of new materials and as a catalyst in organic reactions .
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other furobenzopyrans and coumarin derivatives such as 4H-1-Benzopyran-4-one and 2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one .
Uniqueness: What sets 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in pharmaceutical research and industrial applications .
Propriétés
Numéro CAS |
31490-74-1 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2,3,3-trimethyl-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H14O3/c1-8-14(2,3)11-12(16-8)9-6-4-5-7-10(9)17-13(11)15/h4-8H,1-3H3 |
Clé InChI |
UHDFSWSTCABMGG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(O1)C3=CC=CC=C3OC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


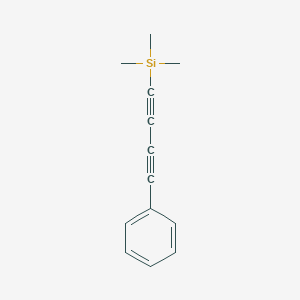
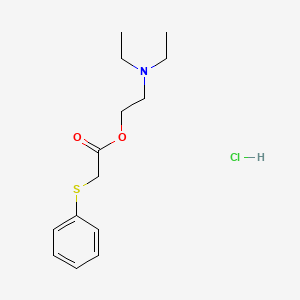
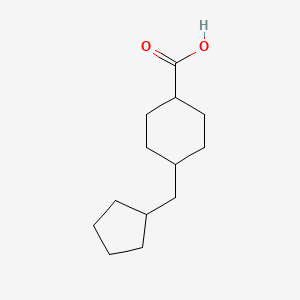

![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
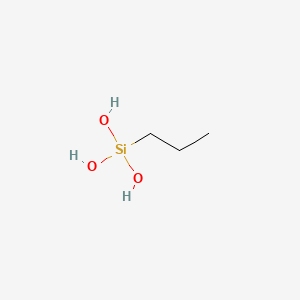
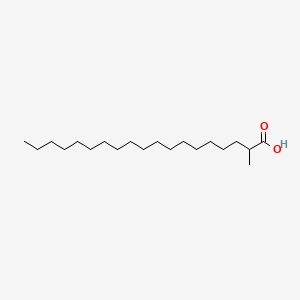
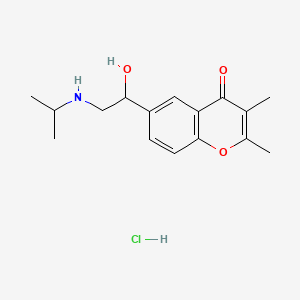
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
